Flovagatran

Cardiopulmonary bypass Direct thrombin inhibitor Post-operative blood loss

Flovagatran (TGN 255) is a synthetic, reversible direct thrombin inhibitor (Ki = 9 nM) with a short 1.7-hour effective half-life, enabling rapid on/off anticoagulation control. Unlike heparin, it bypasses antithrombin dependence and HIT risk, making it essential for heparin-sparing protocols in extracorporeal circulation and surgical models. Procure this well-characterized intravenous DTI reference standard for PK/PD modeling and targeted thrombin pathway research.

Molecular Formula C27H36BN3O7
Molecular Weight 525.4 g/mol
CAS No. 871576-03-3
Cat. No. B1672847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlovagatran
CAS871576-03-3
Synonyms(1-(((1-(1-oxo-2-N-((phenylmethoxy)carbonyl)-3-phenylpropyl)pyrrolidin-2-yl)carbonyl)amino)-4-methoxybutyl)-1-boronic acid
TGN 255
TGN-255
TGN255
Molecular FormulaC27H36BN3O7
Molecular Weight525.4 g/mol
Structural Identifiers
SMILESB(C(CCCOC)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O
InChIInChI=1S/C27H36BN3O7/c1-37-17-9-15-24(28(35)36)30-25(32)23-14-8-16-31(23)26(33)22(18-20-10-4-2-5-11-20)29-27(34)38-19-21-12-6-3-7-13-21/h2-7,10-13,22-24,35-36H,8-9,14-19H2,1H3,(H,29,34)(H,30,32)/t22-,23+,24+/m1/s1
InChIKeyPAOGOXGDGABPSC-SGNDLWITSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Flovagatran (TGN 255) Procurement Overview: An Intravenous Direct Thrombin Inhibitor for Investigational Anticoagulation


Flovagatran (CAS 871576-03-3, also known as TGN 255) is a synthetic, small-molecule, reversible direct thrombin inhibitor (DTI) belonging to the dipeptide boronic acid chemical class [1]. The compound exhibits potent inhibition of human thrombin (Ki = 9 nM) and is primarily developed as an intravenous parenteral anticoagulant for hospital-based interventional procedures . Flovagatran was advanced to Phase IIa clinical trials in hemodialysis and percutaneous transluminal coronary angioplasty (PTCA) settings before development was terminated at Phase II [2]. As an investigational compound, it remains available for research use only, with procurement limited to scientific and preclinical applications .

Why Flovagatran Cannot Be Substituted by Oral Anticoagulants or Other Parenteral DTIs Without Consequential Pharmacological Divergence


Procurement substitution among anticoagulant agents is pharmacologically and clinically non-interchangeable due to fundamental divergence in mechanism, route of administration, and clinical application contexts. Flovagatran is a parenteral (intravenous) direct thrombin inhibitor, placing it in a distinct class from oral factor Xa inhibitors (rivaroxaban, apixaban, edoxaban) which inhibit an entirely different coagulation cascade target [1]. Even within the parenteral DTI subclass, agents exhibit meaningful divergence: unfractionated heparin (UFH) requires antithrombin as a cofactor and carries a documented 3% risk of heparin-induced thrombocytopenia (HIT) in first-time cardiac surgery patients, while direct inhibitors like Flovagatran bypass this antithrombin-dependent mechanism and HIT liability altogether [2]. Furthermore, Flovagatran demonstrates a short effective half-life of approximately 1.7 hours in healthy volunteers, enabling rapid on/off anticoagulation control that distinguishes it from agents with longer durations [3]. Generic cross-class substitution would therefore alter the entirety of the pharmacological profile—target specificity, route dependency, and reversibility kinetics—making compound-specific selection essential for protocol fidelity.

Flovagatran Quantitative Differentiation: Comparator-Based Evidence for Procurement Decision-Making


Intraoperative Hemorrhage Reduction in CPB: Flovagatran vs. Unfractionated Heparin in Canine Surgical Model

In a dose-optimized cardiopulmonary bypass (CPB) canine surgical study, Flovagatran (TGN 255) administered at a 2.5 mg/kg bolus plus 10 mg/kg/h infusion provided effective anticoagulation while producing minimal post-operative blood loss. This outcome is clinically significant because unfractionated heparin—the standard-of-care comparator—is associated with paradoxical hemorrhagic and thrombogenic complications in this setting. At a higher TGN 255 dose (5 mg/kg bolus plus 20 mg/kg/h infusion), hemorrhagic and paradoxical thrombogenic effects were observed, demonstrating that dosing optimization is critical for realizing Flovagatran's differentiated safety profile [1].

Cardiopulmonary bypass Direct thrombin inhibitor Post-operative blood loss

Thrombin Time Elevation and Anticoagulation Specificity: Flovagatran vs. Unfractionated Heparin in Healthy Human Volunteers

In an open-label, heparin-controlled, cross-over study in 12 healthy male volunteers, Flovagatran (TGN 255) demonstrated dose-proportional pharmacodynamic effects with a short effective half-life of 1.7 hours. Thrombin time (TT) ratios reached 6.9×, 11.7×, and 19.7× baseline across ascending TGN 255 dose groups (40, 80, 160 mg/h infusions), while aPTT elevations were comparatively modest (1.7×, 2.0×, 2.4× baseline). In contrast, unfractionated heparin produced saturated TT measurements (>300 seconds) and markedly higher aPTT elevations (mean 9.3× baseline), indicating less selective anticoagulant behavior relative to TGN 255. The strong correlation between TT ratio and TGN 255 plasma concentration (r = 0.94) supports predictable, monitorable anticoagulation [1].

Pharmacodynamics Thrombin time Coagulation specificity

Thrombin Enzyme Inhibition Potency: Flovagatran vs. Dabigatran and Argatroban (Cross-Study Comparison)

Flovagatran inhibits human thrombin with a Ki of 9 nM . For comparative context, dabigatran—the active moiety of the approved oral DTI dabigatran etexilate—exhibits a Ki of 4.5 nM for human thrombin [1]. Argatroban, a parenteral DTI approved for HIT patients undergoing PCI, demonstrates a Ki of approximately 39 nM (range: 5–39 nM depending on assay conditions) for thrombin [2]. Note: These data are derived from independent studies under potentially different assay conditions (cross-study comparable only).

Enzyme inhibition Thrombin Ki Direct thrombin inhibitor potency

Clinical Development Trajectory: Flovagatran's Investigational Positioning vs. Approved Parenteral Anticoagulants

Flovagatran was advanced to Phase IIa clinical trials in two specific indications: hemodialysis (extracorporeal circuit anticoagulation) and percutaneous transluminal coronary angioplasty (PTCA) before development termination at Phase II [1]. A Phase III registration program was initiated but not completed [2]. The compound was subsequently deprioritized as the approval of oral anticoagulants reduced the commercial attractiveness of injectable agents in this class [3]. In contrast, the parenteral DTI argatroban and bivalirudin are FDA-approved for specific indications including HIT and PCI, while dabigatran etexilate (oral DTI) and factor Xa inhibitors (rivaroxaban, apixaban, edoxaban) are approved for long-term oral anticoagulation [4]. This development trajectory is presented for procurement context only—Flovagatran is strictly a research-use compound without regulatory approval for human therapeutic use.

Clinical trial phase Investigational agent Parenteral anticoagulant

Target Class Differentiation: Direct Thrombin Inhibition vs. Oral Factor Xa Inhibition

Flovagatran is a direct thrombin (Factor IIa) inhibitor, placing it in a distinct pharmacological class from oral direct factor Xa (FXa) inhibitors including rivaroxaban, apixaban, and edoxaban. Thrombin is the final effector protease in the coagulation cascade, converting fibrinogen to fibrin and activating platelets via PAR receptors. FXa inhibitors act one step upstream, preventing thrombin generation rather than directly inhibiting formed thrombin [1]. Among parenteral agents, Flovagatran is a direct thrombin inhibitor, whereas idrabiotaparinux and semuloparin are indirect FXa inhibitors requiring antithrombin as a cofactor [2]. This mechanistic distinction has implications for ex vivo anticoagulation monitoring (thrombin time vs. anti-Xa assays) and for research applications requiring specific interrogation of the thrombin node versus the FXa node.

Mechanism of action Coagulation cascade target Drug class differentiation

Flovagatran Optimal Application Scenarios for Preclinical and Translational Anticoagulation Research


Cardiopulmonary Bypass and Extracorporeal Circuit Anticoagulation in Large Animal Surgical Models

Flovagatran at optimized dosing (2.5 mg/kg bolus + 10 mg/kg/h infusion) enables effective anticoagulation in canine cardiopulmonary bypass with simulated cardiac surgical procedures while minimizing post-operative blood loss [1]. The compound provides a direct thrombin inhibitor option for research models requiring heparin-sparing protocols, particularly relevant for investigating anticoagulation strategies in HIT-vulnerable surgical scenarios. The clinical development program specifically targeted hemodialysis extracorporeal circuit anticoagulation, supporting the compound's applicability in extracorporeal circulation research [2].

Pharmacodynamic and Pharmacokinetic Studies of Short-Half-Life Parenteral Direct Thrombin Inhibitors

Flovagatran's 1.7-hour effective half-life and predictable, dose-proportional thrombin time response (TT ratios up to 19.7× baseline) make it a suitable tool for studies investigating rapid-onset, rapidly-reversible anticoagulation [1]. The strong correlation between plasma concentration and thrombin time (r = 0.94) supports its use in PK/PD modeling research of intravenous DTIs [2]. This profile contrasts with longer-duration anticoagulants, enabling experimental protocols requiring rapid washout.

Thrombin-Specific Coagulation Pathway Interrogation in ex Vivo and in Vitro Assays

With a thrombin Ki of 9 nM [1], Flovagatran serves as a potent and reversible direct thrombin inhibitor for in vitro studies requiring specific inhibition of the terminal coagulation cascade effector. The compound's direct thrombin inhibition mechanism [2] distinguishes it from indirect antithrombin-dependent inhibitors (heparin, LMWH) and upstream FXa inhibitors (rivaroxaban, apixaban), enabling targeted investigation of thrombin-mediated fibrin generation and platelet activation pathways without confounding effects on upstream coagulation factors .

Comparative Anticoagulant Pharmacology Studies Requiring Intravenous DTI as a Control Arm

Flovagatran represents a parenterally administered direct thrombin inhibitor [1] suitable as a comparator or control in studies benchmarking novel anticoagulant agents. As an investigational compound with established PK/PD characterization in both healthy volunteers [2] and large animal surgical models , it provides a well-documented intravenous DTI reference standard for preclinical anticoagulation research protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flovagatran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.